Ioflupane, also known as beta-CIT-FP ([N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane]), is a cocaine analog with a high affinity for the dopamine transporter (DAT) []. This compound plays a crucial role in scientific research as a radiotracer, enabling visualization and quantification of dopamine transporter availability in the brain []. By utilizing single-photon emission computed tomography (SPECT), researchers can assess the integrity of the nigrostriatal pathway, which is crucial for understanding and diagnosing various neurodegenerative disorders [].
Ioflupane is synthesized from non-radioactive precursors through a series of chemical reactions that involve the incorporation of iodine-123, a gamma-emitting isotope. It is classified under radiopharmaceuticals and is specifically targeted for the dopamine transporter, which is crucial for dopamine reuptake in the central nervous system. The compound has been developed to aid in differentiating between Parkinson's disease and other forms of parkinsonism, such as essential tremor or drug-induced parkinsonism, where dopaminergic deficits may not be present.
The synthesis of Ioflupane involves a multi-step process that typically includes:
The effective dose for adults is approximately 185 MBq, which corresponds to about 4.35 mSv for a 70 kg individual .
The molecular structure of Ioflupane can be described by its IUPAC name: N-(3-Fluoropropyl)-2β-carbomethoxy-3β-(4-[123I]iodophenyl)nortropane. Its molecular formula is C17H19FNO2I, and it has a molecular weight of approximately 407.25 g/mol. The compound features a tropane ring structure that is characteristic of many dopamine-related compounds.
Ioflupane undergoes several chemical reactions during its synthesis:
Ioflupane functions as a selective ligand for the dopamine transporter located on dopaminergic neurons. Upon administration:
Ioflupane has several critical applications in clinical practice:
Ioflupane emerged from systematic investigation of cocaine analogs in the 1990s. Its molecular design as a tropane derivative (N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane) enables high-affinity binding to dopamine transporters (DAT affinity: IC₅₀ = 3.5 nM) with preferential striatal uptake [2] [4]. The radiochemical synthesis involves nucleophilic halogen exchange where radioactive iodine-123 replaces stable iodine-127 in the precursor molecule. This process yields a gamma-emitting compound (photon energy 159 keV) with optimal imaging characteristics for single-photon emission computed tomography (SPECT) [4] [6].
Early validation studies demonstrated rapid brain penetration post-intravenous injection, with peak striatal uptake within 40-60 minutes. The compound exhibits specific binding kinetics: approximately 60% of administered radioactivity is excreted renally within 48 hours, while metabolites (notably FP-CIT acid) demonstrate negligible blood-brain barrier penetration, ensuring imaging specificity [2] [4]. Crucially, autoradiographic and primate studies confirmed striatal accumulation patterns corresponding to dopaminergic terminal density, establishing the pathophysiological basis for clinical applications [2].
Table 1: Key Chemical Properties of Ioflupane
Property | Specification | Functional Significance |
---|---|---|
Molecular Formula | C₁₈H₂₃FINO₂ | Determines blood-brain barrier permeability |
Target Affinity (IC₅₀) | DAT: 3.5 nM; SERT: 9.73 nM | Ensures preferential DAT binding in striatum |
Radiochemical Half-life | 13.2 hours | Balances imaging window and radiation safety |
Principal Gamma Emission | 159 keV | Optimized for SPECT detector systems |
Prior to ioflupane, movement disorder diagnosis relied exclusively on clinical assessment, with misdiagnosis rates reaching 25% in early disease stages [1] [7]. Ioflupane’s pivotal contribution was enabling the objective detection of presynaptic dopaminergic deficits, a hallmark of neurodegenerative parkinsonism. Clinical validation studies established its diagnostic signature: asymmetric reduction of striatal uptake (predominantly posterior putamen) in Parkinson's disease (PD), multiple system atrophy (MSA), and progressive supranuclear palsy (PSP), contrasting with normal symmetric uptake in essential tremor (ET) or drug-induced parkinsonism [3] [5] [9].
Multicenter trials demonstrated transformative impacts on diagnostic certainty. The CUPS study (n=118) showed 90% agreement between initial ioflupane SPECT and final clinical diagnosis after 2-year follow-up, reducing diagnostic uncertainty by 87.5% in previously inconclusive cases [7]. Quantitatively, ioflupane binding ratios (specific binding ratios, SBRs) correlate with disease progression, showing 5-10% annual reductions in putaminal uptake in PD, significantly exceeding age-related decline [9]. The integration of quantitative analysis with visual interpretation boosted diagnostic accuracy from 79.2% to 85.8% for inexperienced readers, approaching expert-level performance (83.3–87.2%) [9].
Table 2: Diagnostic Performance Across Key Clinical Studies
Study (Year) | Population | Sensitivity (%) | Specificity (%) | Impact on Clinical Management |
---|---|---|---|---|
CUPS Follow-up (2007) | Uncertain Parkinsonism | 90.0 | 87.5 | Resolved 87.5% of inconclusive diagnoses |
Neurodegener Dis (2017) | Movement disorder center | 81.4 (abnormal) | 100 (normal) | Changed management in 88.9% of patients |
J Nucl Med (2017) | Multicenter trials | 80.2 | 89.9 | Increased diagnostic confidence by 32% |
Ioflupane’s regulatory pathway reflects its transformative diagnostic utility. Initial European Commission approval occurred in 2000 for differentiating essential tremor from parkinsonian syndromes [8]. The U.S. FDA followed in 2011, with Health Canada (2017) and Japan (2013) subsequently authorizing its use [6] [8]. These approvals were supported by robust Phase III trials (DP008-003 and PDT03004) demonstrating >80% accuracy in differentiating Parkinsonian syndromes from non-degenerative conditions [6].
Global adoption patterns reveal region-specific utilization:
Table 3: Global Regulatory Timeline
Region/Country | Approval Year | Initial Indication | Expanded Indications |
---|---|---|---|
European Union | 2000 | Parkinsonian syndromes vs. essential tremor | Dementia with Lewy bodies (2013) |
United States | 2011 | Differentiating tremor etiologies | N/A |
Japan | 2013 | Diagnostic agents | Dementia with Lewy bodies (2022) |
Canada | 2017 | Adjunct for parkinsonian syndrome evaluation | N/A |
Current research focuses on expanding ioflupane’s utility, with Phase III trials in China investigating its application in essential tremor and atypical parkinsonism differential diagnosis [8]. Regulatory filings for amyloid co-imaging in mixed dementia etiologies are under exploration, potentially further extending its clinical footprint.
Table 4: Standardized Nomenclature for Ioflupane
Nomenclature Type | Designation |
---|---|
IUPAC Name | N-(3-Fluoropropyl)-2β-carbomethoxy-3β-(4-[¹²³I]iodophenyl)nortropane |
Synonyms | ¹²³I-Ioflupane, Ioflupane (¹²³I), [¹²³I]FP-CIT, DaTscan™ |
CAS Registry Number | 155798-07-5 |
Molecular Formula | C₁₈H₂₃FINO₂ |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7